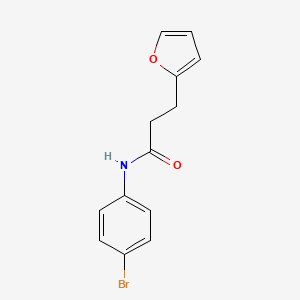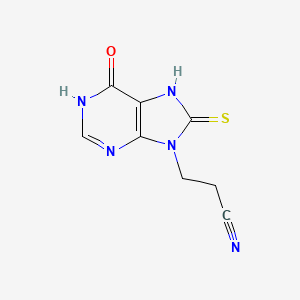![molecular formula C14H9Br2NO4 B14913621 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)
3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H9Br2NO4 It is a derivative of benzaldehyde, featuring bromine and nitrobenzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Benzylation: The final step involves the benzylation of the hydroxyl group with 3-nitrobenzyl chloride in the presence of a base like potassium carbonate to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(3-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Biological Studies: May be used in the study of enzyme interactions and inhibition due to its functional groups.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde depends on its specific application. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The aldehyde group can form Schiff bases with amines, which may be useful in enzyme inhibition studies.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-4-hydroxybenzaldehyde: Lacks the nitrobenzyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Contains a sulfonic acid group, which imparts different solubility and reactivity properties.
3,4-Dibromobenzaldehyde: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness: 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and nitrobenzyl groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H9Br2NO4 |
|---|---|
Molekulargewicht |
415.03 g/mol |
IUPAC-Name |
3,5-dibromo-4-[(3-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-2-1-3-11(4-9)17(19)20/h1-7H,8H2 |
InChI-Schlüssel |
DPIKEIUDIOODTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2Br)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)













